![molecular formula C18H21NO3 B5205849 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol](/img/structure/B5205849.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a dopamine D3 receptor antagonist and has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders.
Mechanism of Action
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This has been shown to have a range of effects on the brain, including altering dopamine levels and activity in various brain regions.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol can have a range of biochemical and physiological effects, including altering dopamine levels and activity in various brain regions, reducing the reinforcing effects of drugs of abuse, and improving cognitive function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol in lab experiments is its well-established synthesis method and extensive body of scientific research. However, there are also some limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are many potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol, including further exploration of its therapeutic potential for neurological and psychiatric disorders, as well as investigating its effects on other dopamine receptor subtypes and other neurotransmitter systems. Additionally, new synthesis methods and modifications to the compound structure may lead to improved efficacy and reduced side effects in future studies.
Synthesis Methods
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol involves several steps, including the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with a suitable reagent to form the final product. The synthesis method has been optimized over time to improve yield and purity, and is now well-established in the scientific community.
Scientific Research Applications
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,6-dimethoxyphenol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have potential therapeutic effects for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-9-13(10-17(22-2)18(16)20)11-19-8-7-14-5-3-4-6-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRXQRDSJGKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,6-dimethoxyphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.